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Brofaromine
Overview
Description
Brofaromine is a chemical compound known for its pharmacological properties as a reversible inhibitor of monoamine oxidase A (RIMA). It was discovered by Ciba-Geigy and primarily researched for the treatment of depression and anxiety. This compound also acts as a serotonin reuptake inhibitor, offering promise in treating a wide spectrum of depressive disorders while producing fewer severe anticholinergic side effects compared to older tricyclic antidepressants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Brofaromine involves the reaction of 7-bromo-5-methoxybenzofuran with piperidine. The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the reaction. The process involves multiple steps, including the formation of intermediates and their subsequent conversion to the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: Brofaromine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
Chemistry: Used as a model compound to study the behavior of reversible inhibitors.
Biology: Investigated for its effects on neurotransmitter systems and its potential to modulate biological pathways.
Medicine: Primarily researched for treating depression and anxiety, showing promise due to its dual action as a monoamine oxidase inhibitor and serotonin reuptake inhibitor.
Industry: Potential applications in the pharmaceutical industry for developing new antidepressant medications.
Mechanism of Action
Brofaromine is compared with other reversible inhibitors of monoamine oxidase A, such as moclobemide and cimoxatone. Unlike traditional monoamine oxidase inhibitors, these compounds do not require dietary restrictions and have a lower risk of hypertensive crises. This compound’s dual action as a serotonin reuptake inhibitor sets it apart from other similar compounds, offering a broader spectrum of therapeutic effects .
Comparison with Similar Compounds
- Moclobemide
- Cimoxatone
- Toloxatone
Brofaromine’s unique combination of reversible inhibition of monoamine oxidase A and serotonin reuptake inhibition makes it a promising candidate for further research and development in treating depressive disorders.
Biological Activity
Brofaromine is a reversible and selective inhibitor of monoamine oxidase type A (RIMA) with additional serotonin reuptake inhibitory properties. This compound has garnered attention for its potential in treating major depressive disorders due to its unique pharmacological profile, which allows it to mitigate the side effects commonly associated with traditional monoamine oxidase inhibitors (MAOIs) while maintaining efficacy.
This compound operates by selectively inhibiting monoamine oxidase A, an enzyme responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, which is believed to contribute to its antidepressant effects. Additionally, its serotonin reuptake inhibition further enhances serotonergic activity, potentially providing a synergistic effect that may improve mood and alleviate depressive symptoms .
Key Pharmacological Properties
- Selectivity : this compound selectively targets MAO-A without significantly affecting MAO-B.
- Reversibility : Unlike traditional MAOIs, which irreversibly bind to the enzyme, this compound's reversible action allows for fewer dietary restrictions and a lower risk of hypertensive crises associated with tyramine ingestion.
- Half-life : The drug has a half-life of approximately 9 to 14 hours, allowing for flexible dosing schedules .
Summary of Clinical Trials
Several clinical trials have assessed the efficacy and safety of this compound in treating major depression. Below is a summary of key findings:
Long-term Efficacy and Safety
Long-term follow-up studies indicate that this compound maintains its antidepressant efficacy over extended periods without significant adverse effects. Patients reported good tolerability, with common side effects including nausea and insomnia, which were generally mild compared to traditional MAOIs .
Case Study 1: Treatment-Resistant Depression
In one notable case study involving a patient diagnosed with treatment-resistant depression, this compound was administered after previous treatments with SSRIs and tricyclic antidepressants failed. The patient exhibited marked improvement in mood and functionality after 8 weeks on a regimen of 150 mg/day. The absence of dietary restrictions allowed for greater patient compliance and satisfaction during treatment .
Case Study 2: Bulimia Nervosa
Another study evaluated the effects of this compound on women with bulimia nervosa. Participants demonstrated improvements in mood and eating behaviors when treated with this compound, indicating its potential utility beyond major depressive disorder .
Properties
IUPAC Name |
4-(7-bromo-5-methoxy-1-benzofuran-2-yl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2/c1-17-11-6-10-7-13(9-2-4-16-5-3-9)18-14(10)12(15)8-11/h6-9,16H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXHSWVDAYOFPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=C(O2)C3CCNCC3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
63638-90-4 (hydrochloride) | |
Record name | Brofaromine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063638915 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10213008 | |
Record name | Brofaromine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10213008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63638-91-5 | |
Record name | Brofaromine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63638-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Brofaromine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063638915 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Brofaromine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13876 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Brofaromine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10213008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BROFAROMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WV4B8Q07H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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